1-(4-Bromobenzyl)-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2 |
InChI Key |
MRBDVFPAGZBPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 1 4 Bromobenzyl 1h 1,2,3 Triazole
Regioselective Synthesis of the 1,2,3-Triazole Ring System
The formation of the 1,2,3-triazole ring is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. youtube.com The regioselective synthesis, specifically the formation of the 1,4-disubstituted regioisomer, is crucial for the predictable assembly of functional molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Precision Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction, independently discovered by the groups of Meldal and Sharpless, provides a significant rate acceleration (up to 10⁷-fold) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and proceeds with high regioselectivity, exclusively yielding the 1,4-isomer. nih.govbeilstein-journals.org
The reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. For the synthesis of 1-(4-bromobenzyl)-1H-1,2,3-triazole, this would involve the reaction between 4-bromobenzyl azide and a suitable terminal alkyne, such as ethynyltrimethylsilane, followed by desilylation, or more directly with acetylene (B1199291) gas. The mechanism is understood to proceed through a stepwise process involving the formation of a copper acetylide intermediate. nih.govrsc.org This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges to form the triazole product. acs.org
Various copper(I) sources can be employed, often generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.org The choice of ligands can also influence the reaction's efficiency and outcome. acs.org The reaction is compatible with a wide array of functional groups, making it a robust tool for complex molecule synthesis. beilstein-journals.org
Alternative Cycloaddition Pathways and Metal-Free Approaches for Triazole Formation
While CuAAC is the dominant method, concerns about potential copper contamination in biological applications have spurred the development of alternative, metal-free synthetic routes to 1,2,3-triazoles. researchgate.net These methods often rely on the activation of the alkyne or azide component to facilitate the cycloaddition.
One such approach involves the use of strained alkynes, such as cyclooctynes, in strain-promoted azide-alkyne cycloaddition (SPAAC). However, this is generally less applicable for the synthesis of simple, unfunctionalized triazoles like this compound.
Other metal-free methods include organocatalytic approaches. For instance, the use of enamines or enolates as activated alkyne surrogates can lead to the formation of 1,2,3-triazoles. nih.gov Additionally, reactions of primary amines and ketones with certain azide sources under metal-free conditions have been developed to yield 1,5-disubstituted or fully substituted 1,2,3-triazoles. researchgate.netrsc.org A general metal-free route for the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles has also been reported. researchgate.net However, for the specific synthesis of this compound, these methods may require more specialized starting materials or reaction conditions compared to the straightforward CuAAC reaction.
Synthesis of the Bromobenzyl Precursor: Optimization and Functionalization
The key precursor for the synthesis of this compound is 4-bromobenzyl azide. sigmaaldrich.comnih.gov This is typically prepared from 4-bromobenzyl bromide via nucleophilic substitution with an azide salt, such as sodium azide. rsc.orgchemspider.com The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetone (B3395972) and water. chemspider.com
The synthesis of 4-bromobenzyl bromide itself can be achieved through the bromination of p-bromotoluene. guidechem.com This is a free-radical substitution reaction, typically initiated by light or a radical initiator. One method involves heating p-bromotoluene with bromine in the presence of a small amount of phosphorus trichloride. guidechem.com Another procedure utilizes the irradiation of a solution of p-bromotoluene and bromine in carbon tetrachloride with a photolamp. prepchem.com Optimization of these procedures focuses on maximizing the yield of the desired monobrominated product while minimizing the formation of dibrominated and other byproducts. guidechem.com
Post-Synthetic Functionalization and Derivatization Strategies for this compound
The bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of post-synthetic modifications, allowing for the diversification of the molecular scaffold.
Diverse Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Scaffold Diversification
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 4-position of the benzyl (B1604629) ring. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. researchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This method is ideal for introducing alkynyl substituents, which can serve as handles for further transformations or as key components of conjugated systems. researchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of substituted alkenes and has broad applications in organic synthesis. beilstein-journals.orgnih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Triazole and Phenyl Moieties
While cross-coupling reactions are the most common methods for functionalizing the aryl bromide, other substitution reactions can also be considered.
The 1,2,3-triazole ring itself is generally stable to many reaction conditions. nih.gov However, the nitrogen atoms possess lone pairs of electrons and can act as nucleophiles, for example, in alkylation reactions. youtube.com The carbon atom of the triazole ring can also exhibit nucleophilic character under certain conditions, such as after deprotonation of a triazolium salt. youtube.com Electrophilic substitution on the triazole ring is generally difficult due to its electron-deficient nature.
The phenyl ring, activated by the bromine atom, can potentially undergo nucleophilic aromatic substitution (SNAAr), although this typically requires strong electron-withdrawing groups on the ring and potent nucleophiles. Electrophilic aromatic substitution on the brominated phenyl ring is also possible, with the bromine atom acting as a deactivating but ortho-, para-directing group. However, the conditions required for such reactions must be carefully chosen to avoid side reactions with the triazole ring or the benzyl C-H bonds.
Exploration of Green Chemistry Principles and Sustainable Synthetic Routes
The growing emphasis on environmental stewardship in chemical synthesis has propelled the exploration of green chemistry principles for the production of 1,2,3-triazoles, including this compound. rsc.orgresearchgate.net Traditional synthetic methods often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions. rsc.orgnih.gov In contrast, sustainable routes focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals and reaction media. rsc.org Key areas of innovation include the use of alternative energy sources, eco-friendly solvents, and efficient, often recyclable, catalytic systems. rsc.orgmdpi.com
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been significantly improved by the implementation of green chemistry principles. rsc.org These modern, environmentally friendly methods are replacing traditional reaction pathways. rsc.org The core of many of these green syntheses is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click chemistry" reaction. acs.orgcore.ac.uk However, advancements focus on making the entire process more sustainable.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
To circumvent the long reaction times and high temperatures often associated with conventional heating, alternative energy sources like microwave (MW) irradiation and ultrasound have been successfully employed in the synthesis of 1,2,3-triazoles. nih.govrsc.orgnih.gov
Microwave-assisted synthesis has emerged as a particularly effective green method, offering benefits such as enhanced energy efficiency, reduced use of hazardous chemicals, and significantly shorter reaction times—often from hours to mere minutes. nih.govrsc.orgacs.org This technique can be performed under solvent-free conditions, further boosting its environmental credentials. rsc.org For instance, a catalyst- and solvent-free microwave-assisted cycloaddition between trimethylsilylazide and acetylenes provides 1,2,3-triazoles in good to excellent yields (55–99%), presenting a greener and practical approach. rsc.org In other cases, using copper(I) iodide as a catalyst under microwave irradiation also leads to higher yields in less time compared to conventional heating. researchgate.net
Similarly, ultrasound-assisted synthesis provides a powerful tool for accelerating reactions and improving yields. nih.govresearchgate.net Sonication can enhance mass transfer and activate the reacting species, often allowing for reactions to occur at room temperature in benign solvents like water. mdpi.comnih.gov One-pot syntheses combining the in situ formation of azides with the CuAAC reaction under ultrasound irradiation have been developed, which is safer by avoiding the isolation of potentially unstable azide intermediates. nih.gov A highly stable monophosphine Cu(I) complex has been used as a catalyst for three-component click reactions under ultrasonic conditions in water, yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency. acs.org This method was successfully scaled up, demonstrating its potential for larger-scale applications. acs.org
Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. rsc.org The scientific community has focused on replacing hazardous traditional organic solvents with greener alternatives. rsc.org
Ionic Liquids (ILs): Ionic liquids have gained significant attention as green solvents and catalysts for 1,2,3-triazole synthesis. rsc.orgrsc.org Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive alternatives to volatile organic compounds. rsc.org ILs can act as the reaction medium, a catalyst, or both, often enhancing reactivity and allowing for easy separation and recycling of the catalytic system. rsc.orgrsc.org For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles has been achieved using an iron(III) chloride catalyst in an ionic liquid, with the catalytic system demonstrating high reusability. mdpi.com
Water and Polyethylene Glycol (PEG): Water is the ideal green solvent, and its use in the synthesis of 1,2,3-triazoles is highly desirable. acs.org The development of water-compatible catalysts has enabled efficient CuAAC reactions in aqueous media. acs.org Polyethylene glycol (PEG), particularly PEG-400, often mixed with water, has also been employed as a green reaction medium. core.ac.uk This solvent system is non-toxic, biodegradable, and allows for simple product extraction and potential recycling of the catalyst. The synthesis of 1-(4-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole, an analogue of the title compound, was achieved in high yield using a CuI catalyst in PEG-400. core.ac.uk
Cyrene™: More recently, Cyrene™, a biodegradable, bio-based solvent, has been successfully used for the synthesis of 1,2,3-triazoles. nih.govnih.gov This sustainable approach allows for product isolation by simple precipitation in water, which eliminates the need for extractions with organic solvents and purification by column chromatography. nih.gov This not only minimizes waste but also reduces operational costs, aligning perfectly with the principles of green chemistry. nih.gov
Sustainable Catalytic Systems
Developing efficient and recyclable catalysts is another cornerstone of green synthetic chemistry. For the synthesis of this compound, this often involves improving the copper-catalyzed click reaction.
Heterogeneous Catalysts: To simplify catalyst removal and recycling, copper has been immobilized on various solid supports. A notable example is a magnetic nanocatalyst where copper is anchored on magnetite@ β-cyclodextrin (Fe₃O₄@β-CD-Cu). acs.org This catalyst was used for the solvent-free synthesis of triazoloindoles and demonstrated excellent stability and reusability for at least five consecutive cycles without a significant loss in yield. acs.org Such magnetically retrievable catalysts offer a practical solution to the problem of catalyst contamination in the final product.
Catalyst-Free Reactions: In some cases, the cycloaddition reaction can be performed without any metal catalyst, representing an ideal green chemistry scenario. rsc.orgnih.gov For instance, a metal-free protocol for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction between specific α-bromoacroleins and organic azides at room temperature. nih.gov While not directly applicable to the standard synthesis of this compound, these developments showcase the ongoing efforts to eliminate metal catalysts from triazole synthesis.
The following table summarizes various green and sustainable approaches relevant to the synthesis of this compound and its analogues.
| Method | Catalyst/Solvent System | Key Green Principles | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | CuI / DMF:H₂O | Alternative energy source, reduced reaction time | 180 W, 12 min | Good | researchgate.net |
| Microwave-Assisted | None / Solvent-free | Alternative energy source, catalyst- and solvent-free | - | 55-99% | rsc.org |
| Ultrasound-Assisted | Cu(OAc)₂, Sodium Ascorbate / Benign Solvents | Alternative energy source, reduced reaction time, increased yield | Sonication | 84-96% | nih.gov |
| Ultrasound-Assisted | Cu(I) complex / Water | Alternative energy source, green solvent, high efficiency | Sonication | up to 93% | acs.org |
| Green Solvent | CuI / PEG-400:H₂O | Green solvent, simple work-up | 30°C, 15 min | 82% (analogue) | core.ac.uk |
| Biodegradable Solvent | CuSO₄·5H₂O, Sodium Ascorbate / Cyrene™ | Biodegradable solvent, no extraction/chromatography | Room temp. | Good | nih.govnih.gov |
| Heterogeneous Catalyst | Fe₃O₄@β-CD-Cu / Solvent-free | Recyclable catalyst, solvent-free | 80°C | up to 88% | acs.org |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 4 Bromobenzyl 1h 1,2,3 Triazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2,3-triazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's constitution.
In the ¹H NMR spectrum of 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 carbon of the triazole ring typically appears as a distinct singlet. For many 1,2,3-triazole derivatives, this signal is found in the range of 8.00–8.75 ppm. mdpi.com The benzylic protons (CH₂) adjacent to the triazole nitrogen characteristically resonate as a singlet, while the protons of the 4-bromobenzyl group and any other substituents on the triazole ring exhibit complex splitting patterns in the aromatic region of the spectrum. rsc.org
The ¹³C NMR spectra are equally informative, with the C4 and C5 carbons of the triazole ring appearing at characteristic chemical shifts. Typically, these signals are observed in the ranges of 139.27–148.64 ppm (C4) and 122.46–127.49 ppm (C5), confirming the 1,4-disubstituted pattern. mdpi.com The chemical shifts of the benzylic carbon and the carbons of the aromatic rings provide further structural confirmation. rsc.org
Table 1: Representative NMR Data for 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Triazole-H (C5-H) | 8.00 - 8.75 |
| ¹H | Benzyl (B1604629) (N-CH₂) | ~5.5 |
| ¹H | Aromatic (Ar-H) | 7.00 - 8.00 |
| ¹³C | Triazole-C4 | 139 - 149 |
| ¹³C | Triazole-C5 | 122 - 128 |
| ¹³C | Benzyl (N-CH₂) | ~54 |
Note: Data are representative and compiled from studies on various 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.comrsc.org
Single-Crystal X-ray Diffraction Studies for Precise Three-Dimensional Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state. For triazole derivatives, this technique confirms the planarity of the triazole ring and the relative orientation of the substituent groups.
While specific crystallographic data for 1-(4-Bromobenzyl)-1H-1,2,3-triazole is not widely published, studies on closely related derivatives, such as 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netrsc.orgnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole, provide insight into the expected structural features. mdpi.com Such analyses typically reveal the crystal system, space group, and unit cell dimensions. mdpi.com For example, analysis of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole showed a near perpendicular relationship between the five-membered triazole ring and the C-bound phenyl ring, with a dihedral angle of 83.23 (10)°. nih.gov This kind of detailed conformational data is crucial for understanding crystal packing and potential solid-state interactions.
Table 2: Example Crystallographic Data for a Substituted Triazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Note: Data for 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netrsc.orgnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic compound containing a bromophenyl group. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying the functional groups present in a molecule. The spectra of this compound and its derivatives show characteristic absorption bands corresponding to the vibrations of the triazole ring, the aromatic systems, and the methylene (B1212753) bridge.
The FT-IR spectra typically display C-H stretching vibrations from the aromatic rings around 3100-3000 cm⁻¹. researchgate.net The stretching of the N-H bond in the triazole ring (if unsubstituted) is often observed near 3126 cm⁻¹. researchgate.net Other key vibrations include the C=C aromatic stretching peaks around 1500-1450 cm⁻¹, the -N=N- stretching of the triazole ring, and the characteristic C-Br stretching frequency in the lower wavenumber region. rsc.orgresearchgate.net In derivatives, N-H stretching of amide linkers can be seen in the 3218–3354 cm⁻¹ range. mdpi.com The FT-IR and FT-Raman spectra provide complementary information and are often used together for a complete vibrational assignment. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Vibrational Assignment | Source(s) |
|---|---|---|
| 3150 - 3000 | Aromatic C-H Stretching | researchgate.net |
| 2980 - 2850 | Aliphatic C-H Stretching (CH₂) | rsc.org |
| ~1600, ~1500, ~1450 | Aromatic C=C Stretching | rsc.orgresearchgate.net |
| 1250 - 1180 | Triazole Ring N–N=N Stretching | rsc.org |
| 1200 - 1180 | C-N Stretching | rsc.org |
| ~830 | =C–H out-of-plane (triazole ring) | rsc.org |
Note: Frequencies are approximate and compiled from spectral data of various triazole derivatives.
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. rsc.org
For a derivative like 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole (C₁₅H₁₂BrN₃), the calculated monoisotopic mass is 313.02146 Da. nih.gov HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value to within a few parts per million, confirming the elemental composition. rsc.org
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing further structural insights. Common fragmentation patterns for benzyl-triazoles involve the cleavage of the benzyl group, often resulting in a stable tropylium (B1234903) cation (m/z 91), and the loss of a neutral nitrogen molecule (N₂, 28 Da) from the triazole ring. rsc.org The analysis of these fragmentation patterns helps to piece together the molecular structure and differentiate between isomers. nih.gov
Table 4: High-Resolution Mass Spectrometry (HRMS) Data Example
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₂BrN₃ | 314.0291 (isotopic) | - |
Note: Data for 1-phenyl-4-(4-bromophenyl)-1H-1,2,3-triazole is from reference rsc.org. The calculated mass for the title compound's derivative is based on its formula from PubChem nih.gov.
Computational Chemistry and Theoretical Modeling of 1 4 Bromobenzyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of many-body systems. For 1-(4-Bromobenzyl)-1H-1,2,3-triazole, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can predict key electronic and spectroscopic properties.
Electronic Structure and Reactivity: A fundamental application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. For 1,2,3-triazole derivatives, the HOMO is often distributed over the phenyl and triazole rings, while the LUMO is also localized in these areas, indicating that these are the primary sites for electronic transitions and potential reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the triazole ring are expected to be the most electron-rich regions, making them potential sites for hydrogen bonding. nih.gov
Spectroscopic Properties: DFT calculations can accurately predict spectroscopic data. For instance, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com In 1,4-disubstituted 1,2,3-triazoles, the signal for the C5 carbon of the triazole ring typically appears around 120-127 ppm in the 13C NMR spectrum, while the H5 proton appears as a singlet between 8.00 and 8.75 ppm in the 1H NMR spectrum. mdpi.comcapes.gov.br Similarly, vibrational frequencies from IR spectroscopy can be computed, helping to assign experimental peaks to specific bond vibrations, such as the C=N and N-N=N stretches within the triazole ring. rsc.org
| Parameter | Description | Typical Calculated Value |
| 13C NMR | Chemical shift for C5 of the triazole ring. | 119-129 ppm |
| 13C NMR | Chemical shift for C4 of the triazole ring. | 146-148 ppm |
| 1H NMR | Chemical shift for H5 of the triazole ring. | 7.6-8.8 ppm |
Note: The values presented are typical ranges for 1-benzyl-4-phenyl-1H-1,2,3-triazole derivatives and serve as an illustrative example. mdpi.comrsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
While DFT provides insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in a vacuum or solvated in water). nih.gov
Conformational Landscape: For this compound, a key area of flexibility is the rotatable bond between the benzyl (B1604629) group and the triazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site on a protein.
Intermolecular Interactions: By simulating the triazole derivative in a solvent like water, MD can reveal how the molecule interacts with its environment. nih.gov The nitrogen atoms of the triazole ring and the bromine atom of the benzyl group are key sites for forming non-covalent interactions. nih.gov MD simulations can quantify the stability and lifetime of hydrogen bonds between the triazole nitrogens and water molecules. nih.gov These simulations are also foundational for more complex studies, such as modeling the interaction between the triazole and a biological target, where they can reveal the dynamic stability of the ligand-protein complex. semanticscholar.orgnih.gov
Quantum Chemical Descriptors and Reactivity Indices
From the electronic properties calculated using DFT, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative basis for the reactivity patterns suggested by the HOMO-LUMO energies and MEP maps.
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). This index helps to classify molecules as electrophiles.
These descriptors are valuable in structure-activity relationship studies, where they can be used to correlate a molecule's theoretical reactivity with its observed biological activity. nih.gov
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; higher values indicate greater stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic nature of the molecule. |
Note: Formulas are based on Koopmans' theorem approximations.
In Silico Approaches for Ligand Design and Target Interaction Prediction
In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, leverage computational models to design new ligands and predict their interactions with biological targets. researchgate.netnih.gov The 1,2,3-triazole scaffold is recognized as a valuable pharmacophore due to its metabolic stability and ability to engage in various non-covalent interactions. nih.govresearchgate.net
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would place the molecule into the active site of a selected receptor (e.g., an enzyme or kinase) to predict its binding mode and affinity. jocpr.com
Key predicted interactions would likely involve:
Hydrogen Bonding: The electron-rich nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or arginine in a protein's active site. semanticscholar.orgjocpr.com
Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like oxygen or nitrogen in the protein backbone or side chains.
Ligand Design and ADME Prediction: The results from docking studies guide the rational design of new, more potent derivatives. For example, if a docking simulation reveals an empty hydrophobic pocket near the 4-position of the phenyl ring, new derivatives could be designed to fill this pocket and improve binding affinity. Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule. nih.gov These predictions assess the "drug-likeness" of the compound, estimating its potential for oral bioavailability and its ability to cross biological barriers, which are critical considerations in the early stages of drug discovery. researchgate.netnih.gov
Exploration of Advanced Applications and Research Niches of 1 4 Bromobenzyl 1h 1,2,3 Triazole and Its Analogs
Role in Catalysis and Ligand Design for Metal-Organic Frameworks (MOFs)
The structural characteristics of 1-(4-bromobenzyl)-1H-1,2,3-triazole make it a compelling candidate for ligand design in the construction of Metal-Organic Frameworks (MOFs) and for applications in transition metal catalysis. The triazole ring offers multiple nitrogen atoms for coordination with metal centers, while the bromobenzyl group can be functionalized to tune the electronic and steric properties of the resulting metal complexes.
Transition Metal Catalysis Involving Triazole Ligands
Triazole derivatives are pivotal in transition metal catalysis, acting as versatile ligands that can stabilize and activate metal centers for a variety of chemical transformations. The nitrogen atoms of the triazole ring system provide strong coordination sites for metal ions. This interaction is fundamental to the catalytic activity observed in complexes involving triazole-based ligands.
Recent research has highlighted the importance of 1,2,3-triazole-based ligands in catalyzed chemical reactions, noting the particular electron-donating capabilities conferred by the three consecutive sp² nitrogen atoms. While specific studies on this compound as a catalyst are not extensively documented, the broader family of triazoles has been successfully employed in various catalytic applications. For instance, palladium-catalyzed C-H functionalization on triazole rings has been a significant area of research for creating substituted triazoles, which are valuable in medicinal and materials chemistry.
The synthesis of N-heterocyclic carboxylate-based coordination complexes with transition metals like Co(II), Cd(II), Ni(II), and Cu(II) has demonstrated the catalytic potential of these materials. For example, a cobalt-containing complex has been shown to catalyze the decolorization of methyl orange.
The following table summarizes selected research on transition metal catalysis involving triazole ligands, showcasing the diversity of reactions and metals utilized.
| Catalyst/Ligand System | Metal | Reaction Type | Reference |
| Triazole-based bispidine ligands | Copper, Zinc | Henry reaction | ajchem-a.com |
| N-heterocyclic carboxylate ligands | Cobalt | Decolorization of methyl orange | nih.gov |
| Palladium acetate with various phosphine ligands | Palladium | C-H arylation of 1,2,4-triazoles | nih.gov |
| Copper iodide/DMEDA | Copper | C-H arylation of 1,2,4-triazoles | nih.gov |
Design of Novel MOFs and Coordination Polymers for Specific Applications
The design of novel Metal-Organic Frameworks (MOFs) and coordination polymers often utilizes N-heterocyclic compounds like triazoles due to their varied binding and bridging capabilities. These ligands can connect metal centers to form one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.
Triazole-derivatized amino acids have been introduced as precursors for designing 1D coordination polymers, 2D chiral helicates, and 3D MOFs. These materials have shown diverse applications, including gas adsorption and acting as inhibitors for zinc-β-lactamases. The functionalization of Zr-based MOFs with triazole-containing ligands has also been demonstrated through post-synthetic ligand exchange, allowing for the introduction of new chemical functionalities.
While direct research on this compound in MOF design is limited, the principles established with other triazole derivatives provide a strong foundation for its potential use. The bromo-functional group on the benzyl (B1604629) ring could serve as a site for post-synthetic modification, enabling the tuning of the MOF's properties for specific applications. For example, triazole-based Cu(I) cationic MOFs have been synthesized and used for the selective detection of Ce³⁺ ions in water.
Integration into Advanced Materials Science
The unique properties of the 1,2,3-triazole moiety, including its high dipole moment and ability to form hydrogen bonds, make it a valuable component in the synthesis of advanced materials. Its incorporation into polymers and optoelectronic materials can impart desirable functionalities.
Polymer Chemistry and Polymer-Supported Catalysis
The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,2,3-triazoles and their integration into polymer chains highly efficient and regioselective. This has led to the development of sequence-defined oligomers and polymers where the triazole unit can act as a linker or as a bioisostere for amide bonds.
Polymer-supported catalysts offer advantages such as ease of separation and recyclability. Natural biopolymers like chitosan have been used as supports for copper catalysts in the synthesis of 1,4-disubstituted 1,2,3-triazoles under environmentally friendly ultrasonic conditions. This approach enhances the reaction rate and yield while allowing for the catalyst to be reused. The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been achieved through both CuAAC and Huisgen cycloaddition, producing polymers with different isomeric units.
The following table presents examples of polymer systems incorporating triazoles and their applications.
| Polymer System | Monomers/Precursors | Synthetic Method | Application | Reference |
| Triazole-containing brush polymers | Poly(glycidyl azide), alkyne derivatives | Click chemistry | Electrical memory devices | researchgate.net |
| Polymers with bromotyramine pendant groups | Acryloyl-triazole monomers from bromotyramine | RAFT polymerization | Functional polymers | rsc.org |
| Dense 1,2,3-triazole polymers | t-butyl 4-azido-5-hexynoate | CuAAC and Huisgen cycloaddition | Functional polymers | mdpi.com |
| Natural polymer-supported catalyst | Chitosan, shilajit, copper | Immobilization | Catalyst for triazole synthesis | nih.govresearchgate.net |
Optoelectronic Materials and Organic Semiconductors
Triazole derivatives have been investigated for their potential in optoelectronic devices due to their electronic properties and thermal stability. The high nitrogen content in the triazole ring affects the electron distribution and can enhance intramolecular electron transport, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Derivatives of 4H-1,2,4-triazole, in particular, have shown promising luminescent properties. The synthesis of highly conjugated 4H-1,2,4-triazole systems has been achieved through methods like the Suzuki cross-coupling reaction, yielding compounds with high quantum yields of fluorescence. Research on triazole-containing brush polymers has demonstrated their potential in electrical memory devices, with the memory type being tunable by incorporating electron-donating or -accepting groups.
Mechanistic Insights into Biological Interactions
While specific mechanistic studies on this compound are not extensively available, research on its analogs provides valuable insights into the potential biological interactions of this class of compounds. The triazole core is a common scaffold in many biologically active molecules, and the substituents on this core play a crucial role in determining the specific biological activity.
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The nitrogen atoms in the triazole ring are key to these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated as inhibitors of Src kinase, an enzyme implicated in tumor growth. Molecular docking studies revealed that these compounds could bind to the active site of the kinase. Similarly, other studies have identified triazole derivatives as inhibitors of xanthine oxidase, with the binding energies and interactions being supported by docking models.
The biological activity of triazole derivatives is often linked to their ability to inhibit specific enzymes. For example, non-steroidal aromatase inhibitors containing a triazole moiety act by coordinating with the heme-iron in the catalytic site of the enzyme. A series of carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety were designed as acetylcholinesterase inhibitors, with structure-activity relationship studies indicating that substituents on the benzyl group significantly influence the inhibitory activity.
The following table summarizes the findings of selected studies on the biological interactions of triazole derivatives.
| Compound Class | Target | Key Findings | Reference |
| 1,4-disubstituted 1,2,3-triazoles | Src Kinase | Compound 3m showed significant inhibitory activity. | nih.gov |
| 1,4-disubstituted-1,2,3-triazoles | Xanthine Oxidase | Ketone-containing triazoles were more active; compounds 9f and 9h showed high inhibition. | thesciencein.org |
| Carbazole derivatives with N-benzyl-1,2,3-triazole | Acetylcholinesterase | The 2-methylbenzyl derivative was the most active inhibitor. | nih.gov |
| 1,2,4-triazole derivatives with mefenamic acid | EGFR tyrosine kinase | Compound HB5 exhibited cytotoxicity against cancer cell lines and inhibited EGFR tyrosine kinase. | pensoft.net |
| Triazole-linked 1,4-naphthoquinone derivatives | Plasmodium falciparum | Several derivatives showed promising antiplasmodial activity. | semanticscholar.org |
Investigation of Enzyme Active Site Interactions and Inhibition Mechanisms
The 1,2,3-triazole core serves as a privileged structure in the design of enzyme inhibitors, capable of engaging in multiple non-covalent interactions with enzyme active sites. researchgate.net Analogs of this compound have been extensively studied as inhibitors of various enzymes, with molecular modeling and kinetic studies revealing detailed inhibition mechanisms. The nitrogen atoms within the triazole ring are particularly important, often acting as hydrogen bond acceptors or coordinating with metal ions in the active site. nih.gov
Cholinesterase Inhibition: Triazole derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.gov The triazole ring can interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of these enzymes. nih.govresearchgate.net Molecular docking studies have shown that these compounds can engage in strong π-π interactions with key aromatic residues like Trp286 and form van der Waals interactions with residues such as Tyr72, Asp74, Tyr124, and Trp86. nih.gov Kinetic studies have confirmed that some of these analogs act as noncompetitive enzyme inhibitors. nih.gov For example, charged thienobenzo-1,2,3-triazoles have shown remarkable potency, with IC50 values for BuChE inhibition reaching the nanomolar range (98.0 nM), significantly better than the standard drug donepezil. researchgate.net
Xanthine Oxidase (XO) Inhibition: Derivatives of 1,4-disubstituted-1,2,3-triazoles have been synthesized and evaluated for their inhibitory effect against Xanthine Oxidase (XO), an enzyme implicated in gout. nih.gov Docking studies revealed that compounds containing a ketone moiety, such as (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone, showed favorable binding energies and higher activity compared to the standard drug allopurinol. nih.gov The binding energies from these simulations support the experimental inhibition results, indicating a strong interaction with the XO active site. nih.gov
| Compound/Analog | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline | Carbonic Anhydrase-II | 13.8 ± 0.63 | rsc.org |
| Acetazolamide (Standard) | Carbonic Anhydrase-II | 18.2 ± 0.23 | rsc.org |
| Thienobenzo-1,2,3-triazolinium salt (Derivative 14) | Butyrylcholinesterase (BuChE) | 0.098 | researchgate.net |
| Thienobenzo-1,2,3-triazolinium salt (Derivative 14) | Acetylcholinesterase (AChE) | 2.13 | researchgate.net |
| (5-Bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone | Xanthine Oxidase (XO) | -7.29 kcal/mol (Binding Energy) | nih.gov |
| (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone | Xanthine Oxidase (XO) | -7.59 kcal/mol (Binding Energy) | nih.gov |
Receptor Binding Studies and Ligand-Protein Docking Simulations
The structural versatility of the 1,2,3-triazole scaffold makes it an ideal component for designing ligands that can selectively bind to various protein receptors. The triazole ring can act as a rigid linker connecting different pharmacophoric groups and can itself participate in crucial binding interactions such as hydrogen bonding. nanobioletters.comrsc.org
VEGFR-2 Receptor Binding: Docking studies have been instrumental in elucidating the binding modes of triazole-uracil hybrids with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. A specific analog, 1-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (compound 5g), has been investigated. researchgate.net Simulations showed that the uracil and triazole rings are anchored by π-π stacking interactions with residues like Phe1047 in the receptor's active site. researchgate.net Furthermore, the carbonyl oxygen of the uracil ring forms hydrogen bonds with the side chains of Gly922 and Gly841, stabilizing the ligand-receptor complex. researchgate.net Another analog demonstrated that the nitrogen at the 2-position of the triazole ring formed a hydrogen bond with Asn923. researchgate.net
Estrogen Receptor Beta (ERβ) Agonists: A series of (1,4-disubstituted)-1,2,3-triazoles were prepared and tested for their binding to the Estrogen Receptor Beta (ERβ). internationaljournalssrg.org The most potent analog, 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol, was identified as an ERβ agonist with an EC50 value of 1.59 μM. internationaljournalssrg.org Molecular docking of these compounds within the ligand-binding pocket of ERβ showed a general qualitative trend consistent with the experimental binding data, validating the computational models. internationaljournalssrg.org
GluN2B-Selective Modulators: Substituted 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines have been identified as potent and selective negative allosteric modulators for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds demonstrate high receptor affinity, and optimization of the pyrimidine moiety led to the identification of analogs with improved solubility and clean cardiovascular profiles. nih.gov An ex vivo target engagement study in rats confirmed the potent activity of these triazole derivatives. nih.gov
Other Receptor Interactions: Molecular docking has been widely used to predict and analyze the interactions of triazole derivatives with a range of other receptors. Studies on 1,2,4-triazole analogs have explored their binding to adenosine receptors (A1, A2A, A3), showing that these compounds can act as antagonists. zbwhr.com Docking simulations guided the selection of compounds for experimental testing and helped to rationalize the observed structure-activity relationships. zbwhr.com Similarly, docking studies have predicted strong binding affinities of triazole derivatives to cancer-related targets like c-kit tyrosine kinase and protein kinase B. sigmaaldrich.com
| Compound/Analog Class | Target Receptor | Binding Affinity/Activity | Key Interactions | Reference |
|---|---|---|---|---|
| 1-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-uracil hybrid | VEGFR-2 | -198 kcal/mol (Binding Affinity) | π-π stacking (Phe1047), H-bonds (Gly922, Gly841) | researchgate.net |
| 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol | Estrogen Receptor β (ERβ) | EC50 = 1.59 µM | Ligand displacement | internationaljournalssrg.org |
| 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines | NMDA (GluN2B subunit) | High receptor affinity (NAM) | Allosteric modulation | nih.gov |
| 1,2,4-Triazole analog (Compound 32) | Adenosine A2A Receptor | Ki = 200 nM | Antagonist activity | zbwhr.com |
| 1,2,4-Triazole-acetamide hybrid (Compound 7f) | c-kit tyrosine kinase | -176.749 kcal/mol (Binding Affinity) | Docking prediction | sigmaaldrich.com |
Molecular Basis of Anti-Proliferative Effects in Cellular Systems
Derivatives of 1,2,3-triazole are recognized for their significant anti-proliferative activity against a wide range of human cancer cell lines. rsc.orgrsc.org The molecular basis for this activity is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis. nih.gov
Induction of Cell Cycle Arrest: Triazole analogs have been shown to halt the progression of the cell cycle at various phases, thereby preventing cancer cell division and proliferation.
G2/M Phase Arrest: Several studies have reported that 1,2,3-triazole hybrids can induce cell cycle arrest at the G2/M phase. nih.govnih.govnanobioletters.com For example, certain 1,2,3-triazole–containing pyridine derivatives inhibit microtubule assembly, a critical process for mitosis, leading to accumulation of cells in the G2/M phase. sigmaaldrich.com
G0/G1 and S Phase Arrest: Other analogs exert their effects at earlier stages of the cell cycle. A phosphonate-containing 1,2,3-triazole derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells. researchgate.net Similarly, certain 1,2,3-triazole–chalcone hybrids arrest the cell cycle at the G1 phase, while specific indolyl 1,2,4-triazole derivatives cause arrest at the S phase. nih.govrsc.org
Induction of Apoptosis: A primary mechanism for the anti-proliferative effects of triazoles is the induction of programmed cell death, or apoptosis. This is often triggered through multiple signaling pathways.
Caspase Activation: Many triazole derivatives induce apoptosis through the activation of caspases, which are the executioner enzymes of apoptosis. Studies have demonstrated the activation of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines upon treatment with triazole compounds. researchgate.netnih.govrsc.orgnih.gov
Mitochondrial Pathway: The mitochondrial (intrinsic) pathway of apoptosis is frequently implicated. Some 1,2,3-triazole hybrids cause a collapse of the mitochondrial membrane potential, a key event in this pathway. nih.govresearchgate.net This is often accompanied by the regulation of Bcl-2 family proteins, where the expression of the pro-apoptotic protein Bax is increased, and the expression of the anti-apoptotic protein Bcl-2 is down-regulated. researchgate.netrsc.org
Enzyme Inhibition: The anti-proliferative effects can also be a direct result of enzyme inhibition. For instance, quinoline/1,2,3-triazole hybrids that act as dual inhibitors of EGFR and BRAFV600E exert their potent anti-proliferative activity by blocking these critical cell signaling pathways, which ultimately leads to apoptosis. researchgate.net
| Compound/Analog Class | Cancer Cell Line | Activity (IC50/GI50) | Mechanism | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-isoxazoline hybrid (8a) | HT-1080 (Fibrosarcoma) | IC50 = 18-43 µM | Apoptosis, G2/M arrest | nih.gov |
| Phosphonate 1,2,3-triazole (8) | HT-1080 (Fibrosarcoma) | IC50 = 15.13 µM | G0/G1 arrest, Apoptosis | researchgate.net |
| 1,2,3-Triazole-chalcone hybrid (12k) | SK-N-SH (Neuroblastoma) | IC50 = 1.53 µM | Apoptosis, G1 arrest | nih.gov |
| Quinoline/1,2,3-triazole hybrid (3h) | Panc-1, MCF-7, HT-29, A-549 | GI50 = 22 nM | EGFR/BRAF inhibition, Apoptosis | researchgate.net |
| Chromone-triazole dyad (2b) | PC3 (Prostate) | IC50 = 0.24 µM | G2/M arrest, DNA damage | nanobioletters.com |
| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (Breast) | IC50 = 1.914 µM | Apoptosis, S phase arrest | rsc.org |
Antimicrobial and Antifungal Action at the Molecular Level
The triazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents. The molecular mechanisms underlying their efficacy often involve the disruption of essential cellular processes in microorganisms, from enzyme inhibition to membrane destabilization.
Antibacterial Molecular Mechanisms: 1,2,3-triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria through several modes of action. rsc.org
Enzyme Inhibition: A primary mechanism is the inhibition of crucial bacterial enzymes. Analogs have been shown to target DNA gyrase and dihydrofolate reductase (DHFR), enzymes essential for DNA replication and nucleotide synthesis, respectively. rsc.orgnanobioletters.cominternationaljournalssrg.org The inhibition of these enzymes halts bacterial growth and proliferation. Some derivatives also inhibit the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. rsc.org
Cell Membrane Disruption: Many triazole-based compounds, particularly cationic 1,3,4-trisubstituted-1,2,3-triazolium salts, function as cationic amphiphiles. researchgate.net This structure allows them to interact with the negatively charged components of bacterial cell membranes, leading to membrane destabilization, rupture of the phospholipid bilayer, and subsequent cell death. rsc.orgresearchgate.net
Generation of Reactive Oxygen Species (ROS): Some 1,2,3-triazole hybrids can induce the production of intracellular ROS within bacterial cells. rsc.org The resulting oxidative stress damages cellular components, disrupts metabolic activity, and contributes to the bactericidal effect. rsc.org
Antifungal Molecular Mechanisms: The antifungal action of triazoles is well-established, with many clinically used drugs belonging to this class. The primary molecular target is the fungal cell membrane.
CYP51 Inhibition: The principal mechanism of antifungal action for triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51). researchgate.netresearchgate.netzbwhr.comrsc.org This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the main sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.
Cell Membrane Damage: By inhibiting CYP51, triazole compounds block the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane. The consequence is a severely compromised cell membrane with increased permeability and structural damage, ultimately causing the leakage of essential cellular contents and fungal cell death. researchgate.net Molecular docking studies have confirmed that triazole analogs bind effectively to the active site of CYP51, explaining their potent antifungal activity. researchgate.netrsc.org
| Compound/Analog Class | Target Organism | Activity (MIC) | Molecular Target/Mechanism | Reference |
|---|---|---|---|---|
| 1,3,4-Trisubstituted-1,2,3-triazolium salts | S. aureus (Gram-positive) | As low as 1 µM | Cell membrane destabilization | researchgate.net |
| 1,3,4-Trisubstituted-1,2,3-triazolium salts | E. coli (Gram-negative) | As low as 8 µM | Cell membrane destabilization | researchgate.net |
| Ofloxacin-1,2,4-triazole hybrids | S. aureus, E. coli | 0.25 - 1 µg/mL | DNA gyrase inhibition | nanobioletters.com |
| Azole-1,2,3-triazole hybrid (4s) | C. albicans (Fungus) | 0.53 µg/mL (MIC50) | CYP51 inhibition, membrane damage | researchgate.net |
| Fluconazole-1,2,3-triazole analog (1c) | C. albicans (Fungus) | 0.0039 mg/mL (MIC80) | CYP51 inhibition | researchgate.net |
| 4-Amino-1,2,4-triazole-3-thiol derivative | S. pyogenes (Gram-positive) | 0.132 mM | Dihydrofolate reductase (DHFR) inhibition | internationaljournalssrg.org |
Development of Fluorescent Probes and Chemical Sensors
The inherent electronic structure and tunable photophysical properties of the 1,2,3-triazole ring make it an excellent scaffold for the development of fluorescent probes and chemosensors. nih.govsigmaaldrich.com These molecules are designed to produce a detectable change in their fluorescence or color upon selectively binding to a specific analyte, such as a metal ion or biomolecule. researchgate.net
Fluorescent Properties of Triazoles: The fluorescence of triazole derivatives originates from the conjugated π-electron system of the five-membered ring. sigmaaldrich.com These properties are highly tunable; the attachment of different substituents to the triazole core can significantly alter the absorption and emission wavelengths. nih.gov For instance, electron-donating groups can cause a bathochromic (red) shift in the emission spectrum. sigmaaldrich.com Many triazole-based fluorophores exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a highly desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal detection. rsc.orgnih.gov
Chemical Sensors for Metal Ions: A major application of triazole-based fluorescent probes is in the detection of metal ions, which are crucial in biological and environmental systems. researchgate.netnanobioletters.com The nitrogen atoms of the triazole ring can act as effective coordination sites for metal cations. nanobioletters.com
Mechanism of Sensing: The sensing mechanism often relies on processes like photoinduced electron transfer (PET). In the unbound state, the fluorescence of the probe might be "off" or quenched. Upon binding a target metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence, creating a "turn-on" or "off-on" sensor. researchgate.netresearchgate.net
Selectivity: Researchers have developed triazole-based chemosensors with high selectivity for various metal ions, including Pb(II), Cu(II), Fe(III), and Zn(II). nih.govnih.govresearchgate.net For example, a chalcone-based 1,2,3-triazole derivative was shown to be a selective sensor for both Pb(II) and Cu(II) ions, with NMR studies confirming that the metal binds to the triazole moiety. nih.gov Another probe, an imidazo rsc.orgnih.govsigmaaldrich.comtriazole derivative, exhibited high selectivity for Fe(III) with a low detection limit of 5.55 μM and good resistance to interference from other ions. nih.gov Some sensors also provide a colorimetric response, allowing for naked-eye detection. researchgate.net
Fluorescent Probes for Bioimaging: The combination of strong fluorescence, large Stokes shifts, and low cytotoxicity makes certain 1,2,3-triazole derivatives promising candidates for bioimaging applications. nih.gov These fluorescent labels can be used to track biomolecules or visualize cellular structures. For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been successfully used to label proteins and HEK293 cells. nih.gov Similarly, aurone-derived 1,2,3-triazoles are being explored as potential live-cell probes due to their favorable fluorescent properties in protic environments. rsc.org The good biocompatibility of these probes is critical for their application in living systems. nih.gov
| Triazole Derivative Class | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Chalcone-based 1,2,3-triazole | Pb(II), Cu(II) | Coordination/UV-Vis change | Selective colorimetric and spectroscopic response | nih.gov |
| Imidazo rsc.orgnih.govsigmaaldrich.comtriazole derivative | Fe(III) | Fluorescence quenching (ACQ) | High selectivity, low detection limit (5.55 µM) | nih.gov |
| Coumarin-triazole Schiff-base | Cu(II) | Fluorescence enhancement | Selective "turn-on" fluorescence | |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Proteins, Cells | Fluorescent labeling | Large Stokes shift (>150 nm), low cytotoxicity | nih.gov |
| Aurone-derived 1,2,3-triazoles | Live-cell probe | Fluorescence | Large Stokes shift (118 nm), enhanced in protic media | rsc.org |
| N2-Indolyl-1,2,3-triazoles | General fluorophore | Fluorescence | Blue emitter (420-480 nm), large Stokes shift (89-143 nm) | nih.gov |
Future Research and Interdisciplinary Opportunities for this compound
The landscape of chemical research is continually evolving, driven by technological advancements and the pursuit of novel molecular functionalities. For a compound such as this compound, the future holds significant promise, particularly at the intersection of synthetic chemistry, computational science, analytical chemistry, and materials science. This article explores prospective research trajectories and interdisciplinary opportunities that could unlock the full potential of this versatile triazole derivative.
Q & A
Q. What are the most efficient synthetic routes for 1-(4-Bromobenzyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for regioselectivity?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazoles. For this compound, regioselective 1,4-substitution is achieved by reacting 4-bromobenzyl azide with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate). Solvent choice (e.g., aqueous/organic mixtures) and reaction temperature (25–80°C) significantly impact yield and purity. For example, sonochemical methods under ambient conditions can reduce side reactions and improve regioselectivity .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound derivatives?
- 1H NMR : The 4-bromobenzyl group exhibits characteristic doublets at δ 5.04–5.24 ppm (methylene protons), while triazole protons appear as singlets near δ 7.5–8.0 ppm.
- 13C NMR : The brominated benzyl carbon resonates at δ 52 ppm, and triazole carbons appear at δ 121–148 ppm .
- IR : Stretching vibrations for C-Br (~500–600 cm⁻¹) and triazole C-N (1521–1623 cm⁻¹) confirm functional groups .
Q. What methodologies are recommended for determining the solubility of this compound in various solvents, and how can these data be modeled?
Gravimetric or UV-Vis methods in solvents like ethanol, DMSO, or water are commonly used. For example, solubility in ethanol can be measured by saturating the solvent, filtering, and drying the residue. Data are often modeled using the Apelblat equation or λh (Buchowski) equation to predict solubility across temperatures .
Advanced Research Questions
Q. How can computational methods (e.g., CASPT2, CASSCF) elucidate the photolytic decomposition pathways of this compound?
Multiconfigurational methods like CASPT2/CASSCF analyze excited-state potential energy surfaces to identify photolytic pathways. For 1,2,3-triazoles, photolysis involves N₂ elimination via conical intersections between S₁ and S₀ states. Non-adiabatic molecular dynamics (NAMD) simulations reveal time-resolved bond-breaking processes, critical for designing photostable derivatives .
Q. What strategies are effective in analyzing the biological activity of this compound derivatives, particularly in targeting specific enzymes or receptors?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
- Anticancer studies : MTT assays (e.g., IC₅₀ = 4.78 µM against MCF-7 cells) combined with Western blotting to validate targets like pJNK .
- Receptor modulation : Triazole-carboxamides can act as inverse agonists for nuclear receptors (e.g., PXR), studied via luciferase reporter assays .
Q. What are the challenges in achieving high regioselectivity in the synthesis of asymmetrically substituted 1,2,3-triazole derivatives, and how do catalytic systems influence this?
Thermal Huisgen cycloaddition lacks regioselectivity, producing 1,4- and 1,5-triazole mixtures. CuAAC enforces 1,4-selectivity via a stepwise mechanism involving copper-triazolide intermediates. Ligand design (e.g., TBTA) stabilizes Cu(I), enhancing regioselectivity (>95% 1,4-products). Alternative catalysts (e.g., Ru) can reverse selectivity for 1,5-products, but this remains underexplored for bromobenzyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
